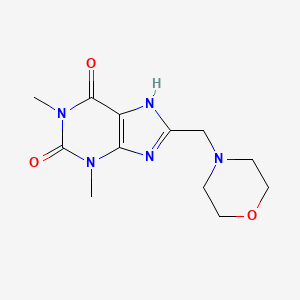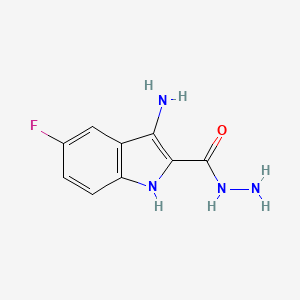
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione” is a chemical compound with the molecular formula C11H15N5O3 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 265.268 Da, and the monoisotopic mass is 265.117493 Da .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on compounds structurally related to 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione, such as 8‐Amino‐7‐(4‐morpholinobutyl)theophylline, has provided detailed insights into their crystal structures. These studies reveal typical geometries for such molecules, including planarity in the purine fused-ring system and specific conformations in the aminoalkyl side chains, influenced by weak intramolecular hydrogen bonds. The morpholine ring usually adopts a chair conformation, facilitating intermolecular hydrogen bonding that contributes to the compound's stability and interactions within a crystal lattice (Karczmarzyk & Pawłowski, 1997).
Synthesis and Structural Studies
The synthesis and structural examination of this compound derivatives have been extensively studied. One significant area of research focuses on the creation of derivatives with varied biological activities, including anxiolytic properties. These studies involve the synthesis of a new series of derivatives, elucidating their crystal structures through X-ray diffraction methods, and assessing their interaction types, such as charge-assisted hydrogen bonds and π-π interactions. Such research highlights the morpholine ring's role as a potential donor and acceptor of hydrogen bonds, underscoring its utility in modifying receptor affinity (Chłoń-Rzepa et al., 2014).
Antifungal Activity
Another research domain for these compounds involves their antifungal applications. Specific derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, structurally related to this compound, have been identified as broad-spectrum antifungal agents. These agents exhibit significant fungicidal activity against Candida and Aspergillus species. Modifications, such as the introduction of a gem-dimethyl group, have improved plasmatic stability while maintaining in vitro antifungal effectiveness. These findings suggest potential therapeutic applications against a range of fungal pathogens, demonstrating the versatility of morpholine derivatives in addressing fungal infections (Bardiot et al., 2015).
Propiedades
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-15-10-9(11(18)16(2)12(15)19)13-8(14-10)7-17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERBYPUIJYGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)
![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

![3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2579027.png)
![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)

![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2579039.png)
